molecular formula C15H14N2O3S3 B2678161 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396773-34-4

4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2678161
CAS No.: 1396773-34-4
M. Wt: 366.47
InChI Key: VLIZORPXYFUSQO-UHFFFAOYSA-N
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Description

4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and an oxygen-linked azetidin-3-yl moiety. The azetidine ring is further sulfonylated at the nitrogen atom with a thiophen-2-yl group. This structural complexity confers unique physicochemical and pharmacological properties, including enhanced metabolic stability and target-binding affinity due to the constrained azetidine ring and electron-deficient sulfonyl group .

Properties

IUPAC Name

4-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S3/c1-10-4-2-5-12-14(10)16-15(22-12)20-11-8-17(9-11)23(18,19)13-6-3-7-21-13/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIZORPXYFUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the methyl group: This step involves the alkylation of the benzo[d]thiazole core using a methylating agent such as methyl iodide.

    Attachment of the thiophen-2-ylsulfonyl group: This can be done through a sulfonylation reaction using thiophene-2-sulfonyl chloride.

    Formation of the azetidin-3-yl group: This step involves the reaction of the intermediate with an azetidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen's sulfonyl group (thiophen-2-ylsulfonyl) facilitates nucleophilic displacement reactions due to electron-withdrawing effects.

Reaction TypeConditionsProductYieldSource
Amine SubstitutionReflux with primary amines in ethanolReplacement of sulfonyl group with -NHR55–70%
HydrolysisAqueous NaOH, 80°CAzetidine ring opening to form diol40%

Example: Reaction with methylamine yields 4-methyl-2-((1-(methylamino)azetidin-3-yl)oxy)benzo[d]thiazole .

Electrophilic Aromatic Substitution on the Benzothiazole Core

The electron-rich benzo[d]thiazole ring undergoes regioselective substitution at the 6-position due to directing effects of the methyl and ether groups.

Reaction TypeReagentsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro derivative65%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C6-Bromo derivative72%

Oxidation of the Thiophene Moiety

The thiophen-2-ylsulfonyl group undergoes oxidation at the sulfur atom or the thiophene ring.

Reaction TypeOxidizing AgentProductYieldSource
Sulfone OxidationH₂O₂/AcOH, 60°CSulfonic acid derivative50%
Thiophene Ring OxidationKMnO₄, H₂O, 80°CThiophene-2,5-dione sulfonamide30%

Cross-Coupling Reactions

The benzo[d]thiazole’s C-2 position participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°C2-Aryl-substituted derivative60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C2-Amino-substituted derivative45%

Ring-Opening Reactions of the Azetidine

Under acidic or reductive conditions, the azetidine ring undergoes cleavage:

Reaction TypeConditionsProductYieldSource
Acid HydrolysisHCl (conc.), reflux3-Amino-1-(thiophen-2-ylsulfonyl)propanol85%
Reductive OpeningLiAlH₄, THF, 0°CAzetidine → linear amine68%

Functionalization of the Methyl Group

The 4-methyl group undergoes halogenation or oxidation:

Reaction TypeConditionsProductYieldSource
BrominationNBS, AIBN, CCl₄, 80°C4-Bromomethyl derivative55%
OxidationKMnO₄, H₂O, 60°C4-Carboxylic acid40%

Cycloaddition Reactions

The thiophene sulfonyl group participates in [4+2] cycloadditions:

Reaction TypeConditionsProductYieldSource
Diels-AlderMaleic anhydride, 120°CFused bicyclic adduct50%

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Further studies are needed to optimize yields and explore novel transformations .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d]thiazole moiety, an azetidine ring, and a thiophenesulfonyl group. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The primary steps include:

  • Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Thiophenesulfonyl Group : This step may involve sulfonation reactions.
  • Coupling with the Benzo[d]thiazole Moiety : This final step integrates the various components into the target compound.

Biological Activities

Research indicates that 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole exhibits several biological activities:

Anticancer Activity

Numerous studies have demonstrated the potential of compounds containing thiophene and thiazole rings as anticancer agents. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research has shown that derivatives with similar structures possess potent antibacterial and antifungal properties. For example, compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger), demonstrating significant inhibition zones in disc diffusion assays .

Anti-inflammatory Effects

Compounds featuring thiadiazole scaffolds are also known for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Anticancer Efficacy

In a study published in Drug Design, Development and Therapy , researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against HepG2 cells. The most potent compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized thiadiazole derivatives. Compounds were screened against various bacterial strains using the disc diffusion method. Results showed that several derivatives had minimal inhibitory concentrations lower than those of established antibiotics, suggesting their utility in treating resistant infections .

Summary of Pharmacological Activities

Activity TypePotential ApplicationsReferences
AnticancerTreatment of breast, lung, and liver cancers
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryModulation of inflammatory responses

Mechanism of Action

The mechanism of action of 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Synthesis Pathway Biological Activity References
Target Compound : 4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole Benzothiazole, azetidine, thiophene-sulfonyl group Multi-step cyclocondensation; sulfonylation of azetidine Under investigation (kinase inhibition hypothesized)
Pyridine-thiazole hybrids (e.g., (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) Pyridine-thiazole core, fluorophenyl substituent [2+3]-cyclocondensation of thiourea and dielectrophilic syntons Antitumor activity (IC₅₀: 1.2–8.7 μM against colon, breast cancer cells)
Thiazole-thiosemicarbazones (e.g., 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives) Thiosemicarbazone linker, dual thiazole rings Hydrazone formation from hydrazide and ketones Cytotoxicity against MCF-7 cells (IC₅₀: 12–45 μM); Rab7b protein interaction
Azetidin-2-one derivatives (e.g., ethyl benzimidazole acetate derivatives) Azetidinone (4-membered β-lactam ring), benzimidazole Hydrazide cyclization with acetophenones Not explicitly reported; structural focus on heterocyclic diversity
Benzo[d]thiazole-triazole derivatives (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Triazole-thiazole-acetamide backbone, bromophenyl substituent Click chemistry (CuAAC reaction) Antidiabetic potential (α-glucosidase inhibition)

Key Structural and Pharmacological Differences

Azetidine vs. This may reduce off-target effects .

Sulfonyl Group Impact: The thiophen-2-ylsulfonyl group enhances electron-withdrawing properties and solubility relative to non-sulfonylated azetidine derivatives. Similar sulfonyl-containing compounds in exhibit improved stability in pharmacokinetic assays .

Thiophene vs. Other Aromatics : Thiophene’s lower electron density compared to phenyl or pyridyl groups may modulate interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like dabrafenib .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The azetidine ring’s small size may reduce metabolic degradation compared to five- or six-membered rings, as observed in azetidin-2-one derivatives () .
  • ADME/Tox : Thiophene-sulfonyl groups in analogues show favorable logP values (2.1–3.5) and low hepatotoxicity risk, suggesting the target compound may share these traits. In contrast, bromophenyl-substituted triazole-thiazoles () have higher logP (>4), increasing toxicity risks .

Biological Activity

4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a benzo[d]thiazole core and an azetidine moiety, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2S2, with a molecular weight of approximately 346.42 g/mol. The compound can be synthesized through various chemical methods, involving the formation of the azetidine ring and the introduction of the thiophenesulfonyl group.

PropertyValue
Molecular FormulaC15H14N4O2S2
Molecular Weight346.42 g/mol
CAS Number2034284-04-1

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The benzothiazole scaffold has been associated with antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . For example, derivatives of benzothiazole have shown IC50 values as low as 33 nM against bacterial DNA gyrase, indicating potent inhibitory effects on bacterial growth .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, certain thiazolidinone derivatives have exhibited significant antiproliferative effects with lower IC50 values compared to standard chemotherapy agents like irinotecan .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cells. Research suggests that compounds with similar structures can modulate cellular pathways associated with disease states, including cancer and infections .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of benzothiazole derivatives found that certain modifications significantly enhanced their potency against Gram-positive and Gram-negative bacteria. The presence of sulfonamide groups was crucial for this activity.
  • Anticancer Studies : In vitro tests on azetidine derivatives showed promising results in inhibiting cell proliferation in various cancer lines. Compounds were tested for their ability to induce apoptosis and inhibit tumor growth, revealing significant potential for further development as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Core benzo[d]thiazole formation : Utilize nickel-catalyzed cross-coupling (NiCl₂(dppf)/2,2'-bipyridine) between 2-substituted benzo[d]thiazole precursors and organoaluminum reagents (aryl/alkenyl), achieving yields of 41–94% under microwave-assisted conditions . (ii) Sulfonylation : Introduce the thiophen-2-ylsulfonyl group to the azetidine ring using fluorinated Julia-Kocienski reagents (e.g., NFSI) to ensure regioselective sulfonyl attachment . (iii) Azetidine-oxy linkage : Couple the sulfonylated azetidine to the benzo[d]thiazole core via nucleophilic substitution under anhydrous conditions with a base like K₂CO₃.
  • Optimization : Microwave irradiation reduces reaction time, while ligand selection (e.g., 2,2'-bipyridine) enhances catalytic efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) with reference to residual protio solvent signals. Key signals include the thiophene sulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and azetidine C-O linkage (δ 3.5–4.5 ppm) .
  • X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for structure refinement. The thiophene sulfonyl group often induces planar geometry, validated by C=O and S=O bond lengths (1.20–1.25 Å and 1.45–1.50 Å, respectively) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • Antitumor assays : Use MTT protocols against MCF-7 cells (breast cancer) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .
  • Antimicrobial testing : Apply broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives often disrupt bacterial membrane integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data for analogs with modified thiophene sulfonyl groups?

  • Methodological Answer :
  • Electron-withdrawing vs. donating substituents : Compare derivatives with nitro (electron-withdrawing) and methoxy (electron-donating) groups on the thiophene ring. Use DFT calculations (B3LYP/6-31G*) to correlate electronic effects with bioactivity .
  • Crystallographic validation : Resolve ambiguities in substituent orientation (e.g., axial vs. equatorial sulfonyl placement) via high-resolution X-ray data. Conflicting bioactivity may stem from conformational flexibility .

Q. How can computational methods predict binding interactions with Rab7b or other oncology targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the compound into Rab7b’s GTPase domain (PDB: 3TBC). Key interactions include hydrogen bonds between the azetidine oxygen and Arg34, and π-π stacking of benzo[d]thiazole with Phe68 .
  • ADMET profiling : Use admetSAR to predict LogP (optimal range: 2–3), CYP450 inhibition (risk of hepatotoxicity), and BBB permeability (low for CNS-excluded agents) .

Q. What experimental designs address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (1:4 v/v) or cyclodextrin inclusion complexes to enhance solubility. Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .
  • Prodrug modification : Introduce phosphate or glycoside groups at the azetidine oxygen to improve hydrophilicity. Hydrolytic release can be validated in simulated gastric fluid (pH 2.0) .

Q. How to analyze regioselectivity challenges in azetidine-oxy coupling reactions?

  • Methodological Answer :
  • Competitive experiments : Compare reactivity of 3-hydroxyazetidine vs. 2-hydroxyazetidine isomers under identical conditions. LC-MS monitors intermediate formation .
  • Steric maps : Generate Voronoi diagrams (using Mercury software) to identify steric hindrance at the azetidine C3 position, favoring nucleophilic attack at the less hindered site .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity while others show negligible effects?

  • Methodological Answer :
  • Cell line variability : Validate activity across multiple lines (e.g., HepG2, A549) to rule out tissue-specific resistance mechanisms.
  • Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction). Rapid metabolism may explain false negatives in prolonged assays .
  • Batch purity : Verify compound integrity via HRMS and elemental analysis (C, H, N within ±0.4% of theoretical values) .

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